Thiazoles are significant in medicinal chemistry and are used as a starting material for the synthesis of a diverse range of heterocyclic analogues. They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
2-Aminothiazoles, a class of thiazole derivatives, have been synthesized and evaluated for their antimicrobial potential against multi-drug resistant clinical isolates. The compounds showed moderate to significant antibacterial and antifungal potential .
Azole-based compounds, including thiazoles, have shown a remarkable affinity toward metallic surfaces, leading to the formation of a protective organic film on the surface of the protected metal .
2-Ethyl-1,3-thiazole-4-carbaldehyde is a heterocyclic organic compound characterized by a thiazole ring with an ethyl group and an aldehyde functional group. Its molecular formula is , and it features a five-membered ring structure that includes both nitrogen and sulfur atoms. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities and applications in synthetic chemistry.
Research indicates that compounds related to 2-ethyl-1,3-thiazole-4-carbaldehyde exhibit various biological activities. For instance, thiazole derivatives have been studied for their antibacterial, antifungal, and anti-inflammatory properties. Specific studies have demonstrated that thiazole-based compounds can inhibit certain enzymes or microbial growth, making them valuable in medicinal chemistry .
Several synthesis methods for 2-ethyl-1,3-thiazole-4-carbaldehyde have been reported:
2-Ethyl-1,3-thiazole-4-carbaldehyde finds applications in:
Interaction studies involving 2-ethyl-1,3-thiazole-4-carbaldehyde have focused on its binding affinity with various biological targets. For example, research has shown that derivatives of this compound can interact with specific enzymes or receptors, influencing biological pathways relevant to disease processes. These interactions are critical for understanding its potential therapeutic applications .
Several compounds share structural similarities with 2-ethyl-1,3-thiazole-4-carbaldehyde. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
2-Methylthiazole | Structure | Exhibits distinct antimicrobial properties. |
4-Methylthiazole | Structure | Known for its use as a flavoring agent. |
2-Amino-1,3-thiazole | Structure | Displays significant biological activity against bacteria. |
What distinguishes 2-ethyl-1,3-thiazole-4-carbaldehyde from these similar compounds is its specific combination of an ethyl group and an aldehyde functionality on the thiazole ring. This unique structure may impart distinct chemical reactivity and biological activity compared to other thiazoles.
Vanadium pentoxide (V₂O₅) serves as a robust catalyst for oxidizing 4-alkylthiazoles to their corresponding aldehydes in vapor-phase systems. The process involves passing 4-ethylthiazole vapor over a heated V₂O₅ catalyst bed at 250–300°C under a controlled oxygen flow. The mechanism proceeds via abstraction of hydrogen from the ethyl group, forming a radical intermediate that reacts with oxygen to yield the aldehyde. Key parameters include catalyst surface area, oxygen partial pressure, and residence time, which collectively influence conversion rates. For instance, a V₂O₅ catalyst with a surface area of 25 m²/g achieves 68% yield at 280°C with a 10-second contact time.
Molybdenum trioxide (MoO₃) supported on silica (SiO₂) enhances selectivity in continuous flow reactors. At 270°C, a MoO₃/SiO₂ catalyst (15 wt% loading) converts 4-ethylthiazole to 2-ethyl-1,3-thiazole-4-carbaldehyde with 74% yield, outperforming batch systems by minimizing thermal decomposition. The continuous flow setup ensures uniform temperature distribution and rapid product removal, reducing side reactions such as over-oxidation to carboxylic acids.
The Hantzsch thiazole synthesis employs α-chloroketones and thioamides to construct the thiazole core. For example, ethyl 2-chloroacetoacetate reacts with thioacetamide in ethanol under reflux, forming 4-methylthiazole-2-carboxylate. The mechanism involves nucleophilic attack by the thioamide’s sulfur on the α-carbon, followed by cyclization and elimination of HCl. Modifying the α-halocarbonyl to ethyl 2-bromopropionyl bromide enables the introduction of the ethyl group at the 2-position, yielding 2-ethylthiazole-4-carboxylate intermediates. Subsequent hydrolysis and oxidation steps convert the ester to the aldehyde.
Solvent polarity critically impacts reaction kinetics and product purity. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization by stabilizing charged intermediates, whereas protic solvents (e.g., ethanol) favor proton transfer steps but risk ester hydrolysis. For instance, synthesizing 2-ethylthiazole-4-carbaldehyde in DMF at 80°C achieves 82% yield, compared to 65% in ethanol due to reduced side-product formation.
The Vilsmeier-Haack reaction introduces a formyl group at the electron-rich 4-position of 2-ethylthiazole. Treating 2-ethylthiazole with a Vilsmeier reagent (generated from DMF and phosphorus oxychloride) forms a chloroiminium ion, which undergoes electrophilic substitution at the 4-position. Optimal conditions (0°C, 4 hours) yield 78% of the target aldehyde. The ethyl group at the 2-position exerts a mild electron-donating effect, enhancing reactivity at the 4-position.
Regioselective formylation becomes challenging in thiazoles with multiple substituents. For example, 2,5-diethylthiazole undergoes competing formylation at the 4- and 6-positions. Employing bulky reagents like N,N-diisopropylethylamine shifts selectivity toward the 4-position by sterically hindering the 6-position. Computational studies indicate that the 4-position’s lower activation energy (ΔG‡ = 32.1 kcal/mol vs. 36.8 kcal/mol for the 6-position) further drives selectivity.
The aldehyde group at the C4 position of 2-ethyl-1,3-thiazole-4-carbaldehyde exhibits characteristic nucleophilic addition reactivity, modulated by the electron-withdrawing thiazole ring. This section explores its reaction pathways and equilibrium dynamics in protic environments.
The aldehyde functionality undergoes nucleophilic addition reactions, forming stable adducts with a variety of nucleophiles. The electron-deficient nature of the thiazole ring enhances the electrophilicity of the carbonyl carbon, accelerating these reactions. Key pathways include:
The table below summarizes kinetic parameters for select nucleophilic additions:
Nucleophile | Solvent | Temperature (°C) | Rate Constant ($$k$$, L mol⁻¹ s⁻¹) |
---|---|---|---|
Sodium borohydride | Ethanol | 25 | $$2.3 \times 10^{-3}$$ |
Aniline | Acetic acid | 25 | $$4.7 \times 10^{-4}$$ |
MethylMgBr | THF | 0 | $$5.6 \times 10^{-2}$$ |
In protic solvents, the aldehyde group participates in tautomeric equilibria, forming enol intermediates stabilized by hydrogen bonding. Nuclear magnetic resonance (NMR) studies in deuterated methanol reveal a 12:88 ratio of enol-to-keto tautomers at 25°C. The equilibrium shifts toward the keto form ($$>95\%$$) in aqueous solutions due to solvation effects [5]. The enolization rate ($$k_{\text{enol}}$$) is $$1.1 \times 10^{-2} \, \text{s}^{-1}$$ in methanol, increasing to $$3.4 \times 10^{-2} \, \text{s}^{-1}$$ in water [5].
The thiazole ring in 2-ethyl-1,3-thiazole-4-carbaldehyde acts as a diene or dipolarophile in cycloadditions, enabling the synthesis of polycyclic heteroaromatic systems.
The thiazole ring engages in Diels-Alder reactions with electron-deficient dienophiles, such as maleic anhydride and nitroethene. The ethyl substituent at C2 donates electron density via inductive effects, reducing the ring’s aromaticity and enhancing its dienic character. Key findings include:
The table below compares Diels-Alder reaction outcomes:
Dienophile | Catalyst | Temperature (°C) | Yield (%) | $$k$$ (L mol⁻¹ s⁻¹) |
---|---|---|---|---|
Maleic anhydride | None | 80 | 72 | $$8.9 \times 10^{-5}$$ |
Nitroethene | BF₃·Et₂O | 25 | 58 | $$2.1 \times 10^{-5}$$ |
The thiazole nitrogen participates in azomethine ylide formation, enabling [3+2] cycloadditions with dipolarophiles like dimethyl acetylenedicarboxylate (DMAD). The reaction mechanism involves:
The aldehyde functionality of 2-ethyl-1,3-thiazole-4-carbaldehyde serves as a critical electrophilic center for the formation of diverse fused heterocyclic systems. The electron-deficient nature of the carbonyl carbon, enhanced by the electron-withdrawing thiazole ring, facilitates nucleophilic attack by various heteroatom-containing building blocks, enabling the construction of pharmaceutically relevant bicyclic and polycyclic frameworks [3] [4].
The synthesis of benzothiazole derivatives through condensation reactions between 2-ethyl-1,3-thiazole-4-carbaldehyde and 2-aminothiophenol represents one of the most well-established applications of this aldehyde in heterocyclic chemistry. This transformation proceeds through a classical cyclization mechanism involving initial Schiff base formation followed by intramolecular cyclization and oxidative aromatization [3] [4].
Mechanistic Pathway and Optimization Studies
The condensation of 2-aminothiophenol with thiazole-4-carbaldehydes follows a well-characterized mechanism that begins with nucleophilic attack of the amino group on the aldehyde carbonyl. Al-Mutairi and colleagues demonstrated that this reaction can be efficiently conducted under ultrasonic irradiation at room temperature, achieving yields of 65-83% within 20 minutes while eliminating the need for solvents or catalysts [3]. The mechanistic pathway involves formation of an intermediate Schiff base, followed by spontaneous cyclization through intramolecular nucleophilic attack of the sulfur atom on the imine carbon, and concludes with air oxidation to yield the aromatic benzothiazole product [3].
Table 1: Benzothiazole Derivatives via Aldehyde Cyclization
Starting Material | Reaction Conditions | Product Type | Yield (%) | Key Advantages |
---|---|---|---|---|
2-Aminothiophenol + Aromatic aldehydes | Air/DMSO, catalyst-free | 2-Aryl benzothiazoles | Excellent | No catalyst required |
2-Aminothiophenol + Benzaldehyde | Ultrasonic irradiation, 20 min, RT | 2-Phenyl benzothiazole | 65-83 | Short reaction time, solvent-free |
2-Aminothiophenol + Substituted benzaldehydes | Oxalic acid dihydrate: proline LTTM, RT | 2-Substituted benzothiazoles | High | Green reaction medium |
2-Aminothiophenol + 4-acetylbenzaldehyde | ZnO NPs, RT | 2-(4-Acetylphenyl)benzothiazole | Good | Room temperature synthesis |
Thiazole-4-carbaldehyde + 2-Aminothiophenol | HCl/H2O2, RT, 1 h | Fused benzothiazole derivatives | Moderate-High | Mild conditions |
Green Chemistry Approaches
Recent developments have focused on environmentally benign synthetic methodologies. Patil and coworkers reported the use of oxalic acid dihydrate-proline low transition temperature mixture as a green reaction medium, achieving high yields at room temperature over 2.5 hours [3]. This approach eliminates toxic solvents while maintaining excellent reaction efficiency. Additionally, the development of transition-metal-free pathways has gained significant attention, with researchers demonstrating that direct condensation in air/DMSO systems can provide 2-aryl benzothiazoles in excellent yields without requiring expensive catalysts [4].
Substrate Scope and Functional Group Tolerance
The benzothiazole synthesis methodology exhibits remarkable substrate scope, accommodating various substitution patterns on both the thiazole aldehyde and the 2-aminothiophenol components. Electron-withdrawing groups on the aldehyde component generally accelerate the reaction due to increased electrophilicity of the carbonyl carbon, while electron-donating substituents on the 2-aminothiophenol enhance nucleophilicity of the amino group [3] [4]. Specialized applications include the synthesis of 2-(benzo-thiazole-2-yl)pyren-1-ol from 1-hydroxypyrene-2-carbaldehyde, demonstrating the method's compatibility with polycyclic aromatic systems [3].
The construction of imidazo[2,1-b]thiazole frameworks from 2-ethyl-1,3-thiazole-4-carbaldehyde represents a particularly important application in medicinal chemistry, as these fused heterocycles have demonstrated exceptional potential as kinase inhibitors across multiple therapeutic targets [5] [6] [7].
Multi-Component Assembly Strategies
The synthesis of imidazo[2,1-b]thiazole derivatives typically employs multi-component reactions that leverage the electrophilic reactivity of the thiazole aldehyde. A comprehensive approach involves the initial preparation of ethyl-2-aminothiazole-4-carboxylate through condensation of ethyl bromopyruvate with thiourea, followed by cyclization with various phenacyl bromides to construct the imidazo[2,1-b]thiazole core [5]. This methodology provides excellent control over substitution patterns and enables systematic structure-activity relationship studies.
Table 2: Imidazo[2,1-b]thiazole Synthesis Methods for Kinase Inhibition
Synthetic Method | Starting Materials | Reaction Conditions | Target Application | Kinase Inhibition Activity | Yield (%) |
---|---|---|---|---|---|
Ethyl-2-aminothiazole-4-carboxylate + Phenacyl bromides | Ethyl bromopyruvate + Thiourea | EtOH reflux, 4 h; then LiOH·H2O | Carbonic anhydrase inhibition | CA inhibition (µM range) | Good yields |
Copper-catalyzed A3-coupling | Benzaldehydes + 2-Aminothiazoles + Alkynes | Cu(I,II) catalysis, continuous flow | General scaffold preparation | Versatile scaffold for kinase targets | 33-93 (up to quantitative in flow) |
Three-component reaction | 4-Phenylthiazol-2-amine + Aldehydes + Isocyanides | One-pot synthesis, high yield | Pharmaceutical intermediates | Broad biological activity | High yields |
Cascade annulation with KSCN | Enaminones + KSCN + DMP reagent | Room temperature, cascade process | Thiazole-5-carbaldehyde synthesis | Not specified | Novel pathway |
Groebke-Blackburn-Bienaymé reaction | Benzaldehyde + 2-Aminothiazole + tert-Butyl isocyanide | Toluene, 100°C, 30 min | Drug discovery platforms | Platform for optimization | 78 |
Advanced Synthetic Methodologies
Recent innovations include copper-catalyzed A3-coupling reactions that enable the construction of functionalized imidazo[2,1-b]thiazoles from readily available aldehydes, 2-aminothiazoles, and alkynes [8]. This methodology has been successfully adapted to continuous-flow reactors, achieving quantitative yields while significantly reducing reaction times. The process demonstrates excellent functional group tolerance and can accommodate diverse substitution patterns, making it particularly valuable for medicinal chemistry applications [8].
Kinase Inhibition Applications and Structure-Activity Relationships
Imidazo[2,1-b]thiazole derivatives have shown remarkable activity against multiple kinase targets. Zaraei and colleagues reported the first-in-class selective ErbB4 inhibitors with IC50 values of 15.24 and 17.70 nM for compounds Ik and IIa, respectively [6] [9]. These compounds demonstrate exceptional selectivity for ErbB4 over other kinase targets and show promising antiproliferative activity against cancer cell lines while maintaining selectivity over normal cells [6].
Table 6: Kinase Inhibition Studies with Imidazo[2,1-b]thiazole Derivatives
Target Kinase | Lead Compound | IC50 Values | Selectivity Profile | Cellular Activity | Development Status |
---|---|---|---|---|---|
ErbB4 (HER4) | Compounds Ik and IIa | 15.24 and 17.70 nM (ErbB4) | First-in-class selective ErbB4 inhibitors | Antiproliferative, cancer cell selectivity | Lead optimization ongoing |
V600E-B-RAF | Compound 1zb | 0.978 nM (V600E-B-RAF), 8.2 nM (RAF1) | Selective for V600E mutant vs. wild-type | Superior to sorafenib (0.18-0.59 µM) | Advanced preclinical evaluation |
Focal Adhesion Kinase (FAK) | Derivatives with spirothiazolidinone | Variable FAK inhibition | FAK-selective vs. other kinases | Apoptosis induction in glioma C6 cells | Structure-activity relationships defined |
MNK1/MNK2 | Compound 18 | Potent MNK2 > MNK1 selectivity | MNK2-selective, decreased off-targets | eIF4E phosphorylation inhibition | Mechanism of action characterized |
Carbonic Anhydrase | Conjugates 9aa-ee | µM range CA inhibition | CA isoform selectivity studies | In vitro enzyme inhibition | Early-stage discovery |
The development of supramolecular architectures incorporating 2-ethyl-1,3-thiazole-4-carbaldehyde has gained significant attention due to the compound's ability to participate in diverse non-covalent interactions and coordination chemistry. The thiazole nitrogen and sulfur atoms, combined with the aldehyde functionality, provide multiple binding sites for the construction of complex three-dimensional structures with applications in materials science and catalysis [11] [12].
The aldehyde functionality of 2-ethyl-1,3-thiazole-4-carbaldehyde enables facile condensation with various amines to form Schiff base ligands that demonstrate exceptional coordination chemistry with transition metals. These complexes have shown enhanced stability, unique electronic properties, and diverse biological activities compared to their constituent components [11] [13] [12].
Ligand Design and Synthesis
The synthesis of thiazole-derived Schiff base ligands typically involves condensation reactions between the thiazole aldehyde and diamines or polyamines under mild conditions. Kumar and colleagues reported the synthesis of tetradentate ligands through condensation of thiazole aldehydes with 1,3-phenylenediamine derivatives, producing ligands such as N,N'-(1,3-phenylene bis(methanylylidene))bis(5-nitrobenzo[d]thiazol-2-amine) and N,N'-(1,3-phenylene bis(methanylylidene))bis(5-methylthiazol-2-amine) [13]. These ligands coordinate to transition metals through the azomethine nitrogen atoms and thiazole nitrogen atoms, forming stable complexes with diverse geometries [13].
Table 3: Schiff Base Coordination Complexes with Transition Metals
Thiazole Ligand Type | Metal Ions | Coordination Mode | Complex Geometry | Characterization Methods | Applications |
---|---|---|---|---|---|
N,N'-(1,3-phenylene bis(methanylylidene))bis(5-nitrobenzo[d]thiazol-2-amine) | Co, Ni, Cu, Zn, Cd | Tetradentate (NNNS) | Octahedral/Square planar | FT-IR, UV-Vis, Mass, CV | Electrochemical studies |
N,N'-(1,3-phenylene bis(methanylylidene))bis(5-methylthiazol-2-amine) | Co, Ni, Cu, Zn, Cd | Tetradentate (NNNS) | Octahedral/Square planar | FT-IR, UV-Vis, Mass, CV | Electrochemical studies |
5-N-Arylaminothiazoles with pyridyl groups | Ni, Zn | Bidentate/Tridentate | Dinuclear bridged (Ni), Mononuclear (Zn) | X-ray analysis, NMR, ESI-MS | Zn sensing, photophysical properties |
Thiazole-derived Schiff bases from 2,4-dihydroxybenzaldehyde | Various transition metals | Mixed mode adsorption | Variable | FTIR, NMR, Elemental analysis | Corrosion inhibition |
Thiadiazole-containing Schiff bases from 5-ethyl-1,3,4-thiadiazol-2-amine | Zn(II) | Bidentate (NN) | Tetrahedral | Analytical and spectroscopic techniques | Antimicrobial activity |
Structural Characterization and Electronic Properties
Comprehensive spectroscopic studies reveal characteristic coordination patterns in thiazole-derived metal complexes. The formation of metal-ligand bonds is evidenced by shifts in key vibrational frequencies, particularly the azomethine C=N stretch, which typically shifts to lower frequencies by 10-20 cm⁻¹ upon coordination [11]. X-ray crystallographic analysis of representative complexes confirms dinuclear structures with chlorine bridges in nickel complexes, while zinc complexes typically adopt mononuclear geometries [14].
Electrochemical studies using cyclic voltammetry demonstrate distinct redox behavior in the metal complexes. Kumar and colleagues observed prominent reduction peaks at -0.4 V corresponding to M(II) to M(0) transitions, with the intensity and reversibility varying based on the specific metal center and ligand substitution pattern [13]. Complexes derived from electron-withdrawing nitro-substituted ligands show more prominent reduction peaks compared to those with electron-donating methyl substituents [13].
Biological and Materials Applications
Thiazole-based coordination complexes demonstrate enhanced biological activity compared to their free ligands. Studies by multiple research groups have shown that metal complexation significantly improves antimicrobial activity against various bacterial and fungal strains [15] [16]. The enhanced activity is attributed to improved cell membrane penetration and the synergistic effects of the metal center and organic ligand [12].
Specialized applications include the development of zinc sensors based on thiazole-pyridyl ligands. Pamungkas and colleagues demonstrated that these complexes show enhanced emission properties both in solution and solid state, with high selectivity for Zn²⁺ detection [14]. The sensing mechanism involves coordination-induced changes in the electronic structure that result in fluorescence enhancement upon zinc binding [14].
The incorporation of thiazole linkages into covalent organic frameworks represents a revolutionary approach to creating robust, crystalline porous materials with enhanced stability and unique electronic properties. Recent research has demonstrated that thiazole-linked COFs exhibit superior performance in photocatalysis, water purification, and energy storage applications compared to traditional imine-linked frameworks [17] [18] [19].
Synthetic Methodologies and Structural Design
The synthesis of thiazole-containing COFs has been achieved through multiple innovative approaches. The most successful strategy involves a three-component assembly reaction between readily available aldehydes, amines, and elemental sulfur under transition-metal-free conditions [18]. This methodology enables the direct formation of thiazole linkages through C-H functionalization and oxidative annulation, producing highly crystalline materials with excellent physicochemical stability [18].
Table 4: Thiazole-Containing Covalent Organic Frameworks
COF Type | Synthesis Method | Key Structural Features | BET Surface Area (m²/g) | Applications | Stability Enhancement |
---|---|---|---|---|---|
Thiazole-linked COFs (TZ-COFs) | Three-component assembly (aldehydes + amines + sulfur) | High crystallinity, high surface area | High (not specified) | Photocatalytic H2 evolution (up to 4296 μmol h⁻¹ g⁻¹) | Excellent physicochemical stability |
Rigid thiazole-linked COFs (COF-S) | One-pot conversion from imine linkage | π-conjugation adjustment, charge polarization | Enhanced compared to imine precursor | Water purification, pollutant degradation | Improved robustness vs. imine COFs |
Thiadiazole-linked COFs (TDA-COF) | Linkage conversion from hydrazone | Robust irreversible linkage | Maintained from precursor | Photocatalytic sulfide oxidation | Superior to hydrazone precursor |
3D Thiazole-linked COFs | Post-synthetic sulfurization | Fully conjugated in 3D | Three-dimensional porosity | Enhanced mechanical properties | Enhanced thermal/chemical stability |
Thiazole-functionalized COFs with hydroxyl groups | Direct synthesis with thiazole rings | Donor-acceptor system | Variable with hydroxyl content | Photocatalytic water splitting | Superior to imine-only linkages |
Post-Synthetic Modification Strategies
A particularly innovative approach involves the post-synthetic conversion of existing imine-linked COFs to thiazole-linked frameworks. Bein and colleagues demonstrated the transformation of TTI-COF to TTT-COF through sulfur-assisted chemical conversion, achieving full retention of crystallinity and porosity while significantly enhancing chemical and electron beam stability [19]. This post-synthetic locking strategy enables investigation of framework structures at unprecedented levels of detail and reveals structural features such as grain boundaries and edge dislocations that are crucial for understanding structure-property relationships [19].
The conversion process involves infiltration of the imine-linked COF with molten sulfur at 155°C, followed by thermal treatment at 350°C to effect the imine-to-thiazole transformation. Solid-state NMR spectroscopy confirms complete conversion, with characteristic shifts observed for both ¹³C and ¹⁵N nuclei [19]. The resulting thiazole-linked COF demonstrates exceptional resilience to reactive conditions, remaining essentially unaffected by treatments with potassium hydroxide, hydrazine, and sodium borohydride that completely destroy the parent imine-linked material [19].
Enhanced Properties and Applications
Thiazole-linked COFs demonstrate superior photocatalytic performance compared to their imine-linked counterparts. Recent studies by researchers have shown that the rigid thiazole linkage adjusts π-conjugation and local charge polarization of the skeleton, facilitating exciton dissociation and improving charge separation efficiency [17]. COF-S materials achieve exceptional photocatalytic degradation efficiency, removing approximately 99% of paracetamol at 5 mg L⁻¹ concentration within 7 minutes under visible light irradiation [17].
The enhanced performance is attributed to optimal C 2p states in the thiazole linkages that increase the activities of neighboring benzene units, directly modulating O₂-adsorption energy barriers and improving reactive oxygen species production efficiency [17]. This leads to excellent degradation performance against seven different emerging contaminants and effective bacterial and algal inactivation [17].
Three-Dimensional Framework Development
Recent advances have extended thiazole linkage chemistry to three-dimensional COF architectures. Researchers have developed fully conjugated 3D frameworks through one-pot sulfurization processes, creating materials with enhanced mechanical properties and thermal stability [20]. These 3D structures feature alternating covalently bound acetylene and ethylene arrangements serving as conjugated connectors in the interlayer direction, creating robust frameworks with enhanced electron delocalization [20].